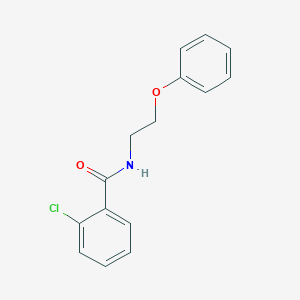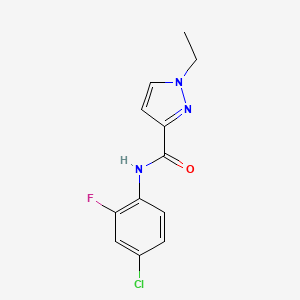![molecular formula C18H19ClFNO3S B5345640 2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide](/img/structure/B5345640.png)
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide, also known as CFTR corrector, is a small molecule drug that has been extensively studied for its potential use in treating cystic fibrosis. Cystic fibrosis is a genetic disease that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates ion transport across cell membranes. CFTR correctors are designed to help correct the malfunctioning CFTR protein, which could potentially improve the symptoms and prognosis of cystic fibrosis patients.
Mécanisme D'action
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors work by binding to the this compound protein and helping it reach the cell surface where it can function properly. In cystic fibrosis patients, the this compound protein is misfolded and degraded before it can reach the cell surface. This compound correctors help to stabilize the protein and prevent its degradation, allowing it to reach the cell surface and function as intended.
Biochemical and Physiological Effects:
This compound correctors have been shown to increase this compound protein expression and function in cells with certain mutations. This can lead to improved ion transport across cell membranes, which is important for maintaining proper fluid balance in the body. This compound correctors have also been shown to reduce inflammation in the lungs, which is a common symptom of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors have several advantages for lab experiments, including their small size, ease of synthesis, and ability to target specific mutations. However, there are also limitations to using this compound correctors in lab experiments, including the need for specialized equipment and expertise in organic chemistry.
Orientations Futures
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors, including the development of more potent and selective compounds, the optimization of dosing regimens, and the exploration of combination therapies. Other potential applications of this compound correctors include their use in treating other diseases that involve misfolded proteins, such as Alzheimer's disease and Huntington's disease. Overall, this compound correctors have the potential to significantly improve the lives of cystic fibrosis patients and pave the way for the development of new therapies for other diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors is a complex process that involves multiple steps and requires expertise in organic chemistry. The most common synthesis method involves the use of palladium-catalyzed cross-coupling reactions to link various building blocks together. The final product is purified using chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
2-(4-chloro-2-fluorophenyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}acetamide correctors have been extensively studied in preclinical and clinical trials for their potential use in treating cystic fibrosis. In vitro studies have shown that this compound correctors can increase the expression and function of the this compound protein in cells with certain mutations. In vivo studies in animal models have also shown promising results, with improved lung function and reduced inflammation observed in treated animals.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[1-(4-methylsulfonylphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3S/c1-3-17(12-5-8-15(9-6-12)25(2,23)24)21-18(22)10-13-4-7-14(19)11-16(13)20/h4-9,11,17H,3,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTUBBJDWWSJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)

![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)



![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N,N-dimethylacetamide dihydrochloride](/img/structure/B5345615.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345624.png)
![7-({1-[2-(dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345629.png)

